D-Ribofuranose-5-phosphoric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribofuranose-5-phosphoric acid sodium salt, also known as D-Ribose-5-phosphate disodium salt, is an important biochemical compound. It is an intermediate in the oxidative branch of the Pentose Phosphate Pathway (PPP) and an end product of the nonoxidative branch of the PPP. This compound plays a crucial role in the synthesis of nucleotides and nucleic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Ribofuranose-5-phosphoric acid sodium salt can be synthesized through various chemical routes. One common method involves the phosphorylation of D-ribose using phosphorylating agents such as phosphoric acid or its derivatives. The reaction typically occurs under controlled pH and temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves enzymatic processes. Enzymes such as ribokinase catalyze the phosphorylation of D-ribose to produce the desired compound. This method is preferred due to its efficiency and specificity .
Analyse Chemischer Reaktionen
Types of Reactions
D-Ribofuranose-5-phosphoric acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose-5-phosphate.
Reduction: Under specific conditions, it can be reduced to ribitol-5-phosphate.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Ribulose-5-phosphate
Reduction: Ribitol-5-phosphate
Substitution: Various substituted ribose derivatives
Wissenschaftliche Forschungsanwendungen
D-Ribofuranose-5-phosphoric acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleic acids.
Biology: It plays a crucial role in metabolic pathways, particularly the Pentose Phosphate Pathway.
Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent.
Industry: It is used in the production of nucleotide-based pharmaceuticals and biochemical reagents
Wirkmechanismus
D-Ribofuranose-5-phosphoric acid sodium salt exerts its effects primarily through its role in the Pentose Phosphate Pathway. It serves as a substrate for enzymes such as ribose-5-phosphate isomerase and transketolase, facilitating the production of nucleotides and nucleic acids. The compound’s molecular targets include various enzymes involved in nucleotide synthesis and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- D-Ribulose-5-phosphate disodium salt
- D-Xylulose-5-phosphate lithium salt
- D-Ribose-5-phosphate barium salt hexahydrate
- 1-Deoxy-D-xylulose-5-phosphate sodium salt
Uniqueness
D-Ribofuranose-5-phosphoric acid sodium salt is unique due to its specific role in the Pentose Phosphate Pathway and its involvement in both oxidative and nonoxidative branches. This dual role makes it a versatile compound in biochemical research and industrial applications .
Eigenschaften
Molekularformel |
C5H9Na2O8P |
---|---|
Molekulargewicht |
274.07 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;/h2-8H,1H2,(H2,9,10,11);;/q;2*+1/p-2/t2-,3-,4-,5?;;/m1../s1 |
InChI-Schlüssel |
RHCIGTFSCDIJGH-CHEKPSGWSA-L |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.